molecular formula C9H9N3 B2804823 4-methyl-3-phenyl-4H-1,2,4-triazole CAS No. 3357-31-1

4-methyl-3-phenyl-4H-1,2,4-triazole

Cat. No.: B2804823
CAS No.: 3357-31-1
M. Wt: 159.192
InChI Key: GNYABNXFTDKEIT-UHFFFAOYSA-N
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Description

4-Methyl-3-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of a methyl group at the 4-position and a phenyl group at the 3-position distinguishes it from other triazole derivatives. 1,2,4-Triazoles are known for their broad spectrum of biological activities, making them significant in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxyaniline with hydrazinecarbothioamide, followed by acylation and cyclization to form the triazole ring . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles, oxides, and reduced derivatives, which can further be utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-Methyl-3-phenyl-4H-1,2,4-triazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-3-phenyl-4H-1,2,4-triazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

4-Methyl-3-phenyl-4H-1,2,4-triazole can be compared with other triazole derivatives such as:

    1,2,3-Triazole: Another isomer with different biological activities and chemical properties.

    Fluconazole: A well-known antifungal agent containing a triazole ring.

    Voriconazole: Another antifungal agent with a triazole structure.

    Ribavirin: An antiviral drug with a triazole moiety.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .

Biological Activity

Introduction

4-Methyl-3-phenyl-4H-1,2,4-triazole is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. The triazole ring is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves multi-step procedures that convert readily available precursors into the desired triazole structure. Common methods include:

  • Cyclization Reactions : The formation of the triazole ring can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Substitution Reactions : Substituents can be introduced at various positions on the triazole ring to enhance biological activity.

Example Synthesis Pathway

A typical synthetic route may involve the following steps:

  • Formation of Hydrazone : Reacting an appropriate aldehyde with hydrazine.
  • Cyclization : Treating the hydrazone with methyl isocyanate to form the triazole ring.
  • Phenyl Substitution : Introducing a phenyl group via electrophilic substitution.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating potent activity:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These findings indicate its potential as an effective antimicrobial agent in clinical settings .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)10
A549 (Lung Cancer)15
HeLa (Cervical Cancer)12

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Anticonvulsant and Neuroprotective Effects

In animal models, this compound has demonstrated anticonvulsant effects comparable to established medications such as phenytoin. Its neuroprotective properties may be attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Other Biological Activities

The compound also exhibits:

  • Antioxidant Properties : Scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines in vitro.
  • Analgesic Activity : Reduction of pain responses in animal models.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

  • Antimicrobial Study : A comprehensive evaluation indicated that derivatives of this compound significantly inhibited growth in multidrug-resistant strains of bacteria .
  • Anticancer Research : A study reported that modifications to the triazole structure enhanced its cytotoxicity against breast cancer cells by increasing cellular uptake and inducing apoptosis .
  • Neuropharmacological Assessment : Research demonstrated that this compound could effectively reduce seizure frequency in animal models without significant side effects .

Properties

IUPAC Name

4-methyl-3-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-12-7-10-11-9(12)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYABNXFTDKEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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